5-O-Desmethyl Donepezil-d5
CAS No.: 1189929-21-2
Cat. No.: VC0196588
Molecular Formula: C23H22NO3D5
Molecular Weight: 370.56
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1189929-21-2 |
---|---|
Molecular Formula | C23H22NO3D5 |
Molecular Weight | 370.56 |
IUPAC Name | 5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D |
SMILES | COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O |
Appearance | Off-White Solid |
Melting Point | 171-173°C |
Structural Properties and Characteristics
The structural properties of 5-O-Desmethyl Donepezil-d5 are fundamental to its utility as an analytical standard. The compound features a 2,3-dihydro-1H-inden-1-one core structure with specific substitution patterns. At position 5, it contains a hydroxyl group (rather than the methoxy group found in Donepezil), while maintaining a methoxy group at position 6 . The molecule also contains a piperidinyl group linked via a methylene bridge, and notably, a deuterium-labeled phenyl ring attached to the piperidine nitrogen.
The compound's structural characteristics can be summarized in the following data table:
Structural Component | Description |
---|---|
Core Structure | 2,3-dihydro-1H-inden-1-one |
Position 5 | Hydroxyl group |
Position 6 | Methoxy group |
Piperidine Moiety | Attached via methylene bridge at position 2 |
Deuteration | Five deuterium atoms replacing hydrogen on phenyl ring |
Parent Drug | Donepezil |
The strategic placement of deuterium atoms in the phenyl ring ensures that the compound maintains near-identical chemical behavior to non-deuterated counterparts while providing a distinctive mass signature that can be reliably tracked in analytical procedures .
Analytical Applications and Research Utility
Role as an Internal Standard
5-O-Desmethyl Donepezil-d5 serves a critical function as an internal standard in analytical chemistry, particularly in the quantification of Donepezil and its metabolites in biological samples. Internal standards are essential components of analytical methods that enable researchers to account for variations in sample preparation, injection volumes, and instrumental response . The deuterium labeling creates a compound that behaves virtually identically to the analyte during sample preparation and analysis but can be distinguished based on its mass difference.
The compound's effectiveness as an internal standard stems from several key properties:
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Chemical similarity to Donepezil, ensuring comparable extraction efficiency
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Sufficient mass difference to allow chromatographic co-elution but spectroscopic differentiation
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Stability during sample preparation and analysis
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Low probability of naturally occurring in biological samples
These properties make 5-O-Desmethyl Donepezil-d5 particularly valuable in methods requiring high precision and accuracy, such as bioequivalence studies and therapeutic drug monitoring.
Mass Spectrometric Detection Parameters
In tandem mass spectrometry (MS/MS) applications, the compound exhibits distinctive fragmentation patterns that allow for selective and sensitive detection. Based on published analytical methods, the typical parameters for MS/MS detection include:
Parameter | Value for Donepezil-d5 | Value for Donepezil |
---|---|---|
MRM Transition | m/z 385 to 96 | m/z 380 to 91 |
Ion Spray | 5,500 | 5,500 |
Source Gas 1 | 60 | 60 |
Source Gas 2 | 60 | 60 |
Temperature | 600°C | 600°C |
Curtain Gas | 30 | 30 |
Declustering Potential | 60 | 60 |
Entrance Potential | 10 | 10 |
Collision Energy | 40 | 40 |
Cell Exit Potential | 10 | 10 |
Dwell Time | 100.0 msec | 100.0 msec |
These parameters allow for the selective detection of both the internal standard and the analyte with minimal interference from matrix components . The 5 m/z unit difference between the precursor ions of Donepezil (m/z 380) and its deuterated counterpart (m/z 385) reflects the mass increase from the five deuterium atoms.
Analytical Methodologies Employing 5-O-Desmethyl Donepezil-d5
Sample Preparation Techniques
Effective sample preparation is crucial for accurate quantification of Donepezil in biological matrices. When using 5-O-Desmethyl Donepezil-d5 as an internal standard, several extraction methods have been developed and validated:
One common approach involves protein precipitation, where:
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Plasma samples (typically 200 μL) are spiked with 50 μL of internal standard solution
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Proteins are precipitated with 500 μL of methanol
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After vortexing, samples are centrifuged at approximately 3,500 g for 5 minutes at 10°C
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The supernatant (200 μL) is transferred and diluted with 400 μL water
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An aliquot of this solution is injected for LC-MS/MS analysis
This relatively simple sample preparation technique allows for high sample throughput while maintaining acceptable analytical performance when combined with selective detection methods. Alternative approaches documented in literature include liquid-liquid extraction using mixtures of ethyl acetate and n-hexane (30:70 v/v) .
Chromatographic Separation Strategies
Numerous chromatographic methods have been developed for the separation of Donepezil and its metabolites prior to mass spectrometric detection. These methods typically employ 5-O-Desmethyl Donepezil-d5 as the internal standard. Key chromatographic parameters include:
Parameter | Typical Conditions |
---|---|
Column Type | C18 or monolithic columns |
Mobile Phase | Acetonitrile and ammonium formate (70:30 v/v) |
Flow Rate | 0.6-3.0 mL/min (can employ multi-stage flow rates) |
Column Temperature | Controlled, typically around ambient |
Injection Volume | 5-10 μL |
Run Time | 1.5-4 minutes |
Modern methodologies have achieved significant improvements in analytical efficiency, with some approaches using high-resolution monolithic columns that allow for baseline separation with run times under 1.5 minutes . These ultrafast methods represent a substantial advancement in throughput capabilities without sacrificing analytical performance.
Research Applications and Significance
Pharmacokinetic Studies and Bioequivalence Assessment
5-O-Desmethyl Donepezil-d5 has proven especially valuable in pharmacokinetic studies of Donepezil, particularly in bioequivalence assessments comparing reference and generic formulations. These studies typically examine critical pharmacokinetic parameters including:
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Maximum plasma concentration (Cmax)
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Time to maximum concentration (Tmax)
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Area under the curve (AUC0-t)
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Apparent elimination half-life (t1/2)
The use of a deuterated internal standard like 5-O-Desmethyl Donepezil-d5 significantly improves the precision and accuracy of these measurements, allowing researchers to make reliable comparisons between different formulations.
Therapeutic Drug Monitoring and Metabolic Research
Beyond bioequivalence studies, this compound finds application in therapeutic drug monitoring of Donepezil, where precise quantification is essential for ensuring optimal dosing and treatment efficacy. The compound also facilitates metabolic research by providing a reliable reference standard for quantifying both parent drug and metabolites simultaneously .
The capability to accurately distinguish between Donepezil and its metabolites, particularly 6-O-desmethyl Donepezil, is crucial for understanding the drug's pharmacokinetic profile and potential variations in metabolism between patients . The validated methods incorporating 5-O-Desmethyl Donepezil-d5 typically achieve excellent linearity (r ≥ 0.99) across clinically relevant concentration ranges, with lower limits of quantification as low as 0.09 ng/mL for Donepezil and 0.03 ng/mL for 6-O-desmethyl Donepezil .
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